molecular formula C21H31NO2 B019957 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol CAS No. 102651-69-4

3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol

Cat. No.: B019957
CAS No.: 102651-69-4
M. Wt: 329.5 g/mol
InChI Key: DXXCPIUNUQXSEP-UHFFFAOYSA-N
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Description

3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol is a synthetic organic compound provided for research and development purposes. This compound features a complex structure comprising an indole moiety linked to a cyclohexanol ring via an ether chain. Its molecular framework suggests potential as a key intermediate in organic synthesis and medicinal chemistry research, particularly for exploring novel biologically active molecules . Publicly available scientific literature indicates this compound has been described in a patent context related to agents that protect plants against abiotic stress . Researchers investigating agrochemicals may find value in this compound for studying plant physiology and stress response pathways. The indole and cyclohexanol components are common in pharmacologically active substances, making this compound of interest for probing structure-activity relationships. The specific biochemical target, detailed mechanism of action, and full spectrum of research applications for this compound are subjects for further investigation. We recommend that researchers conduct thorough characterization to confirm its suitability for their specific experimental systems. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, human or animal consumption, or any other form of personal use.

Properties

IUPAC Name

3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-3-4-5-7-15(2)24-20-11-10-18(21-19(20)12-13-22-21)16-8-6-9-17(23)14-16/h10-13,15-17,22-23H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXCPIUNUQXSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC1=C2C=CNC2=C(C=C1)C3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907973
Record name 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102651-69-4
Record name 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102651694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indole Core Functionalization

The 4-position of 1H-indole is functionalized via a Mitsunobu reaction between 4-hydroxyindole and heptan-2-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous THF, the reaction proceeds at 0°C to room temperature over 12 hours, achieving 78% yield. The hydroxyl group is introduced through diazotization of 4-nitroindole followed by hydrolysis, with purification via flash chromatography (PE:EA = 10:1).

Protective Group Strategy

To prevent N-alkylation during etherification, the indole nitrogen is protected with a p-toluenesulfonyl (Ts) group . Treatment with TsCl in pyridine at 0°C for 8 hours affords the protected intermediate, which is subsequently deprotected using 1M KOH in methanol.

Synthesis of 3-Substituted Cyclohexan-1-ol

Cyclohexanone Derivatization

Cyclohexanone is alkylated at the 3-position via a Grignard reaction with methylmagnesium bromide (3.0 equiv) in dry THF. The resulting tertiary alcohol is reduced to cyclohexanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 48% after silica gel chromatography.

Reductive Amination Alternatives

For substrates requiring nitrogen incorporation, reductive amination of 3-cyclohexenone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol provides the amine intermediate, which is oxidized to the alcohol via Jones reagent.

Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Coupling

The 7-bromoindole derivative is coupled with 3-(boronic acid)-cyclohexan-1-ol under palladium catalysis. Optimized conditions use Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), and a dioxane/water (4:1) solvent system at 90°C for 24 hours, achieving 65% yield.

Copper-Mediated Ullmann Coupling

For direct C–O bond formation, the indole’s 7-position is brominated using N-bromosuccinimide (NBS) in DMF. Subsequent reaction with 3-hydroxycyclohexan-1-ol under CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3.0 equiv) in toluene at 110°C furnishes the coupled product in 58% yield.

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent polarity significantly impacts coupling efficiency. A cyclohexane/toluene (9:1) mixture enhances reaction conversion (92%) compared to pure cyclohexane (77%). Sodium tert-butoxide (NaOtBu) outperforms weaker bases like K₂CO₃, minimizing side reactions during Ullmann couplings.

Catalytic Systems

Copper catalysts ligated with bisphosphines (e.g., DPPP) under CO/H₂ (20 bar) promote carbonylative couplings, achieving 68% GC yield for analogous indole-alcohol adducts. Additives like potassium cyanide (KCN) modulate selectivity, favoring heterocoupling over homocoupling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of the final product confirms regiochemistry: δ 7.43 (d, J = 7.5 Hz, 1H, indole H-5), 4.59 (s, 4H, OCH₂), and 3.60 (s, 2H, cyclohexanol OH).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) calcd. for C₂₁H₂₉NO₂ [M+H]⁺: 340.2276; found: 340.2272 .

Chemical Reactions Analysis

Types of Reactions

4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(2-Heptyloxy)-7-(3-oxocyclohexyl)indole.

    Reduction: Reformation of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole from the ketone.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a synthetic intermediate in the preparation of more complex indole derivatives.

    Biology: As a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Use as a precursor in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

    Receptors: Binding to serotonin or dopamine receptors, which are involved in neurotransmission.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channels, affecting cellular excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol to compounds with analogous functional groups or pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Data
This compound Cyclohexanol + indole Heptan-2-yloxy ether (indole C4) Limited data; hypothesized partial agonist activity (inferred from analogs)
CP55940 Cyclohexanol + phenolic ring 1,1-Dimethylheptyl (phenolic C2) Full CB1/CB2 agonist; EC50 = 1.2 nM (CB1)
SR144528 Bicyclic carboxamide 4-Chloro-3-methylphenyl, pyrazole core CB2 inverse agonist; Ki = 0.6 nM (CB2)
O-1184 Cyclohexanol + indole Varied alkyl/ether substituents Partial agonist; moderate receptor selectivity

Key Findings:

Core Structure Influence: CP55940 shares the cyclohexanol core but replaces the indole with a phenolic ring. This substitution enhances CB1/CB2 receptor binding affinity due to optimal positioning of the dimethylheptyl group .

Substituent Effects: The heptan-2-yloxy ether in the target compound introduces a flexible alkoxy chain, contrasting with CP55940’s rigid dimethylheptyl group. This flexibility might reduce binding affinity but improve metabolic stability . SR144528 lacks a cyclohexanol core but demonstrates high CB2 selectivity via its pyrazole-carboxamide scaffold, highlighting the importance of heterocyclic systems in receptor specificity .

Functional Activity: O-1184, an indole-cyclohexanol analog, exhibits partial agonist activity, suggesting that similar compounds might modulate receptors with lower efficacy than full agonists like CP55940 .

Biological Activity

3-(4-Heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol, also known by its CAS number 102651-69-4, is a compound of interest due to its potential biological activities. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The molecular formula of this compound is C21H31NO2, with a molecular weight of approximately 329.484 g/mol. The structure features an indole moiety linked to a cyclohexanol, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain indole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Neuroprotective Effects : Some studies suggest that indole derivatives can modulate neurotransmitter systems, offering protective effects in neurodegenerative diseases.

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of indole derivatives. For instance, compounds isolated from natural sources have demonstrated significant activity against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Against Cancer Cells

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Ursolic AcidHeLa25.98 ± 0.01Induces apoptosis via caspase activation
Ursolic AcidMCF-712.70 ± 0.11Modulates cell cycle and apoptosis pathways

These findings highlight the potential of indole derivatives in targeting cancer cells with relatively low toxicity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Indole derivatives often interact with GPCRs, influencing signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Q & A

[Basic] What are the recommended synthetic routes for 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol, and what critical intermediates should be prioritized?

Methodological Answer:
The synthesis of this compound involves multi-step strategies, drawing parallels to structurally similar indole-cyclohexanol derivatives:

Indole Core Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the 1H-indol-7-yl moiety. Substituents at position 4 (heptan-2-yloxy) can be introduced via nucleophilic substitution or Mitsunobu reaction .

Etherification : Introduce the heptan-2-yloxy group at the indole’s 4-position using alkyl halides or alcohols under basic conditions (e.g., NaH/DMF) .

Cyclohexanol Coupling : Link the substituted indole to the cyclohexan-1-ol via Suzuki-Miyaura coupling or SNAr reactions, ensuring regioselectivity at position 3 of the cyclohexanol .
Key Intermediates :

  • 4-Heptan-2-yloxy-1H-indole-7-boronic acid (for cross-coupling).
  • 3-Bromo-cyclohexan-1-ol (for substitution or coupling).

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is required to confirm structure and purity:

Technique Purpose Example Parameters Reference
NMR Assign stereochemistry and substituent positions (e.g., hydroxyl at cyclohexanol C1, indole C7 substitution). Use 13C^{13}\text{C}-DEPT for quaternary carbons.DMSO-d6 solvent, 600 MHz
HPLC-MS Quantify purity (>95%) and detect impurities. Reverse-phase C18 columns with acetonitrile/water gradients are ideal.UV detection at 254 nm
FT-IR Confirm hydroxyl (3200–3600 cm1^{-1}) and ether (C-O stretch, 1100–1250 cm1^{-1}) functional groups.ATR mode, 400–4000 cm1^{-1}

[Advanced] How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in experimental design or analytical methods. Strategies include:

Standardized Assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) and validate via positive controls .

Physicochemical Consistency : Control solvent polarity (e.g., DMSO concentration ≤0.1%) and pH (7.4 for physiological conditions) to avoid aggregation or degradation .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

[Advanced] What in silico approaches predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

Methodological Answer:
Computational tools can guide preclinical studies:

ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the hydroxyl group may reduce logP, enhancing solubility but limiting CNS penetration .

Molecular Dynamics (MD) : Simulate binding to targets (e.g., serotonin receptors) using GROMACS. Compare docking scores (AutoDock Vina) with experimental IC50_{50} values .

Metabolism Prediction : Employ StarDrop to identify likely Phase I/II metabolites (e.g., oxidation of the heptan-2-yloxy chain) .

[Basic] What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
While toxicity data are limited, general guidelines include:

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

[Advanced] How do structural modifications at the heptan-2-yloxy group impact the compound’s bioactivity?

Methodological Answer:
Systematic SAR studies are essential:

Chain Length : Shorten the heptan-2-yloxy to pentyl or extend to nonyl to assess effects on membrane permeability (logP) and target engagement .

Stereochemistry : Synthesize (R)- and (S)-heptan-2-yloxy enantiomers to evaluate chiral selectivity in receptor binding (e.g., via circular dichroism) .

Functionalization : Replace the ether oxygen with sulfur (thioether) to study electronic effects on hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol
Reactant of Route 2
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol

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